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Compound of Interest

Compound Name: DI-SEC-OCTYLAMINE

Cat. No.: B1616327

A Note on Di-sec-octylamine (DSOA): Initial comprehensive searches for synergistic
extraction systems involving Di-sec-octylamine (DSOA) did not yield sufficient quantitative
data or detailed experimental protocols in published scientific literature. To provide a valuable
and data-rich comparison guide, this document focuses on the closely related and extensively
studied extractant, Tri-n-octylamine (TOA). TOA, a tertiary amine, shares significant structural
and functional similarities with the secondary amine DSOA, and the principles of its synergistic
interactions are highly relevant and informative for researchers in the field.

This guide provides a comparative analysis of the synergistic effects of Tri-n-octylamine (TOA)
with other extractants for the separation of valuable metals. The performance of synergistic
systems is compared against individual extractants, supported by quantitative experimental
data. Detailed methodologies for the key experiments are provided, along with visualizations of
the extraction mechanisms.

Synergistic Extraction of Rhodium(lll) with TOA and
Neutral Sulfur-Containing Extractants

A significant synergistic effect is observed in the extraction of Rhodium(lll) from hydrochloric
acid solutions when TOA is combined with neutral sulfur-containing extractants like di-n-hexyl
sulfide (DHS) or N,N'-dimethyl-N,N'-di-n-octyl-thiodiglycolamide (TDGA). The individual
extractants show poor extraction efficiency for Rh(lll), but their combination leads to a dramatic
increase in extraction.
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Data Presentation
Stoichiomet
. Max.
Organic . ry of
Extractant Target Aqueous Extraction
Phase . Extracted
System Metal Phase . Efficiency
Conditions (%) Complex
0
(Rh:TOA:S)
0.5 M TOA Rh(l11) 2 M HCI Chloroform Poor
0.5 M DHS Rh(l11) 2 M HCI Chloroform Poor
0.5 M TDGA Rh(lll) 2 M HCI Chloroform Poor
0.5 MTOA +
Rh(III) 2 M HCI Chloroform ~70%[1][2] 1:2:1[1][2]
0.5 M DHS
0.5 M TOA +
Rh(l11) 2 M HCI Chloroform ~90%][1][2] 1:2:1[1][2]
0.5 M TDGA
0.25 M TOA +
Ru(ll) 5 M HCI Chloroform ~55%][3] 1:2:1
0.25 M DHS

Experimental Protocols

Objective: To determine the extraction efficiency of Rh(lll) from a hydrochloric acid medium
using TOA, a neutral sulfur-containing synergist (DHS or TDGA), and their mixture.

1. Preparation of Aqueous Phase:

o A stock solution of Rhodium(lll) is prepared by dissolving an appropriate amount of a
rhodium salt (e.g., RhClz-xH20) in a 2 M hydrochloric acid (HCI) solution to achieve the
desired initial Rh(Ill) concentration.

2. Preparation of Organic Phase:

e The organic phases are prepared by dissolving the individual extractants (TOA, DHS, or
TDGA) or a mixture of TOA and the synergist in chloroform to the specified concentrations
(e.g., 0.5 M).

3. Extraction Procedure:
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o Equal volumes of the aqueous and organic phases are added to a separation funnel.
e The funnel is shaken vigorously for a sufficient time to ensure equilibrium is reached.
e The phases are allowed to separate completely.

e The aqueous phase is then collected for analysis.

4. Analysis:

e The concentration of Rh(lll) remaining in the aqueous phase after extraction is determined
using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission
Spectrometry (ICP-OES).

e The extraction efficiency (%E) is calculated using the formula: %E = [(Co - Ce) / Co] * 100
where Co is the initial concentration of Rh(lll) in the aqueous phase and Ce is the equilibrium
concentration of Rh(lll) in the aqueous phase after extraction.

Synergistic Mechanism and Visualization

The synergistic effect arises from the formation of a mixed-ligand complex. In the acidic
aqueous phase, Rh(lll) exists as an anionic chloro complex (e.g., [RhCls(H20)]?7). The tertiary
amine, TOA, is protonated by the acid to form an ammonium cation (TOA-H™). This cation can
extract the rhodium complex through an ion-pairing mechanism. However, this process is not
very efficient on its own. The neutral sulfur-containing extractant (S), either DHS or TDGA, can
replace a water molecule in the inner coordination sphere of the rhodium complex. This new
complex is more readily extracted by the protonated TOA. The stoichiometry of the extracted
species is found to be [RhCls(S)]2~-2(TOA-H*).

Synergistic extraction of Rh(lll) with TOA and a neutral synergist (S).

Synergistic Extraction of Cobalt(ll) and Nickel(ll)
with TOA and an Acidic Extractant (Cyanex 272)

The combination of a basic extractant like TOA and an acidic extractant such as Cyanex 272
(bis(2,4,4-trimethylpentyl)phosphinic acid) can form a bifunctional ionic liquid that exhibits
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synergistic effects in the extraction and separation of metals like cobalt and nickel. This system
can offer improved extraction efficiency and selectivity compared to the individual components.

Data Presentation

Organic Extraction .
Extractant Target Aqueous . Selectivity
Phase Efficiency .
System Metal Phase . (B ColNi)
Conditions (%)
Cyanex 272 Co(ll) pH 7 Kerosene
TOA Co(ll) pH 7 Kerosene
[TOA][Cy272]
Co(ll) pH 7 Kerosene 62.6%][4] 1.26
(35 vol%)
Cyanex 272 Ni(Il) pH 7 Kerosene
TOA Ni(Il) pH 7 Kerosene
[TOA][Cy272] _
Ni(ll) pH 7 Kerosene 49.8%][4]
(35 vol%)

Note: The bifunctional ionic liquid [TOA][Cy272] is formed by the reaction of TOA and Cyanex
272.

Experimental Protocols

Objective: To evaluate the extraction efficiency and selectivity for Co(ll) and Ni(ll) from a neutral
agueous solution using a bifunctional ionic liquid formed from TOA and Cyanex 272.

1. Synthesis of [TOA][Cy272] lonic Liquid:

e The bifunctional ionic liquid is synthesized through a neutralization reaction between
equimolar amounts of Tri-n-octylamine (TOA) and Cyanex 272.

2. Preparation of Aqueous Phase:

e A synthetic aqueous solution containing known concentrations of Co(ll) and Ni(ll) (e.g., 1 g/L
each) is prepared.
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e The pH of the aqueous solution is adjusted to 7 using a suitable buffer or base (e.g., NaOH).
3. Preparation of Organic Phase:

e The synthesized [TOA][Cy272] ionic liquid is dissolved in a suitable diluent, such as
kerosene, to the desired volume percentage (e.g., 35 vol%).

4. Extraction Procedure:
e The aqueous and organic phases are mixed at a specified phase ratio (e.g., A/O = 1).

e The mixture is agitated for a set contact time (e.g., 30 minutes) to ensure equilibrium is
reached.

e The two phases are then separated by centrifugation or using a separation funnel.
5. Analysis:

e The concentrations of Co(ll) and Ni(ll) in the aqueous phase before and after extraction are
determined by ICP-OES.

e The extraction efficiency for each metal is calculated.

o The distribution coefficient (D) for each metal is calculated as the concentration of the metal
in the organic phase divided by its concentration in the aqueous phase at equilibrium.

o The selectivity factor () for cobalt over nickel is calculated as D(Co) / D(Ni).

Synergistic Mechanism and Visualization

The synergy in this system arises from the formation of a bifunctional ionic liquid where the
cationic part (from TOA) and the anionic part (from Cyanex 272) both participate in the
extraction. The acidic extractant (Cyanex 272) extracts the metal cation via a cation exchange
mechanism, while the amine (TOA) can interact with the metal complex or anions in the
agueous phase. This dual interaction enhances the transfer of the metal ion into the organic
phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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